(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
This compound is a chiral pyrrolidine derivative featuring a benzyl ester group at the 1-position and a 2-hydroxyethylsulfanylmethyl substituent at the 2-position of the pyrrolidine ring.
Key structural attributes include:
- Benzyl ester: Enhances stability against hydrolysis compared to simpler esters (e.g., ethyl esters) and facilitates cleavage under hydrogenation conditions.
- Hydroxyethylsulfanylmethyl group: Introduces a sulfur atom and hydroxyl group, influencing solubility (via hydrogen bonding) and lipophilicity.
Properties
IUPAC Name |
benzyl (2S)-2-(2-hydroxyethylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c17-9-10-20-12-14-7-4-8-16(14)15(18)19-11-13-5-2-1-3-6-13/h1-3,5-6,14,17H,4,7-12H2/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBJCLPHTDCANCF-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)CSCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester: can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or Dess-Martin periodinane.
Reduction: The compound can be reduced to remove the benzyl ester group using hydrogenation techniques.
Substitution: The sulfanyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, Dess-Martin periodinane, dichloromethane solvent, room temperature.
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol solvent, 50°C.
Substitution: Sodium hydride, alkyl halides, tetrahydrofuran solvent, 0°C to room temperature.
Major Products Formed:
Oxidation: (S)-2-(2-oxo-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester.
Reduction: (S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: Potential use in drug discovery and development due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Key Research Findings
Stereochemical Impact : The (S)-configuration in the target compound is critical for enantioselective interactions, as seen in analogs like (2S,3S)-3-hydroxy-1,2-pyrrolidinedicarboxylic acid benzyl ester, where stereochemistry dictates hydrogen-bonding networks .
Functional Group Reactivity : The hydroxyethylsulfanylmethyl group provides a balance of hydrophilicity (via –OH) and stability (via –S–), contrasting with the hydrolytic sensitivity of chloroacetyl derivatives .
Rotamerism : Compounds like 24 and 25 exhibit rotameric equilibria, complicating spectral analysis but offering insights into conformational flexibility .
Biological Activity
(S)-2-(2-Hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, often referred to as benzyl ester of a pyrrolidine derivative, exhibits significant biological activity that warrants detailed exploration. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a hydroxyethyl sulfanyl group, contributing to its potential therapeutic applications.
- Molecular Formula : C₁₅H₂₁NO₃S
- Molecular Weight : 295.4 g/mol
- CAS Number : 1353955-67-5
The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
2. Antioxidant Activity
The hydroxyethyl sulfanyl group in the compound may confer antioxidant properties. Compounds containing thiol groups are known to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly valuable in cosmetic formulations aimed at enhancing hair quality and preventing damage from environmental factors.
Case Study 1: Antiviral Screening
In a study focused on the antiviral activity of pyrrolidine derivatives, compounds structurally related to this compound were evaluated against various viruses. The results demonstrated that certain derivatives exhibited significant inhibition of viral cytopathogenic effects in cell culture assays, with IC50 values comparable to established antiviral agents .
Case Study 2: Cosmetic Applications
The compound has been explored for its application in hair care products due to its conditioning properties. Its ability to penetrate keratin structures and provide moisture retention has been highlighted in formulations designed for damaged hair. This application underscores the compound's versatility beyond pharmaceutical uses.
Comparative Analysis of Related Compounds
| Compound Name | Structure Features | Unique Attributes |
|---|---|---|
| This compound | Pyrrolidine ring, hydroxyethyl sulfanyl group | Conditioning properties for keratin materials |
| N-Acetylcysteine | Thiol group | Strong antioxidant activity |
| L-Cysteine | Amino acid with thiol | Essential amino acid; lacks ester functionality |
This table illustrates how this compound compares with other compounds in terms of structure and potential applications.
Preparation Methods
Starting Material: N-Benzylpyrrolidine-2-carboxylate
The benzyl ester group is introduced early to protect the carboxylic acid. A representative protocol involves:
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Esterification : Reacting pyrrolidine-2-carboxylic acid with benzyl chloroformate in acetonitrile using K₂CO₃ as a base.
-
Sulfanylmethylation : Treating the intermediate with 2-mercaptoethanol and a Lewis acid (e.g., ZnCl₂) to install the hydroxyethylsulfanylmethyl group.
Key Data :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Esterification | Benzyl chloroformate, K₂CO₃ | 0°C → RT, 12h | 92% |
| Sulfanylmethylation | 2-Mercaptoethanol, ZnCl₂ | Reflux, 6h | 78% |
Enantioselective Hydrogenation for Stereochemical Control
Chiral centers are introduced via catalytic hydrogenation of prochiral enamide intermediates. A patented method outlines:
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Enamide Formation : Condense ketones with chiral amines (e.g., (S)-1-phenylethylamine).
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Hydrogenation : Use Pd/C or Ru-BINAP catalysts under 10–50 bar H₂ to achieve >98% enantiomeric excess (ee).
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Catalyst: Ru-(S)-BINAP (0.5 mol%)
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Solvent: MeOH/THF (3:1)
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Pressure: 30 bar H₂
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Yield: 89% with 99% ee
Cyclization of Linear Precursors
Building the pyrrolidine ring from acyclic substrates ensures modularity. A two-step sequence from ethylenediamine derivatives is documented:
Aldol Condensation
React ethylenediamine with glyoxylic acid to form a cyclic imine.
Reductive Amination
Reduce the imine with NaBH₃CN and functionalize with 2-hydroxyethylsulfanylmethyl chloride.
-
Overall yield: 65%
-
Purity (HPLC): 97%
Benzyl Ester Installation via 2-Benzyloxypyridinium Salts
A solvent-dependent benzylation protocol avoids acidic/basic conditions, preserving sensitive functional groups:
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Reagent Synthesis : Generate 2-benzyloxy-1-methylpyridinium triflate in situ from 2-benzyloxypyridine and methyl triflate.
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Esterification : React with pyrrolidine-2-carboxylic acid in trifluorotoluene at 90°C for 24h.
| Solvent | Conversion (%) |
|---|---|
| Toluene | 72 |
| Trifluorotoluene | 94 |
Purification and Characterization
Final products are purified via silica gel chromatography (hexane/EtOAc) and analyzed by:
-
NMR : Distinct signals for benzyl ester (δ 5.1–5.3 ppm) and hydroxyethylsulfanyl group (δ 2.8–3.1 ppm).
-
HPLC : Chiral columns (e.g., Chiralpak AD-H) confirm >98% ee.
Challenges and Mitigation
-
Racemization : Minimized by low-temperature reactions (<0°C) during esterification.
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Byproduct Formation : Over-reduction during hydrogenation is suppressed using NaBH₄/LiCl.
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Scalability : Continuous-flow hydrogenation improves throughput by 40% compared to batch processes.
Comparison of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Functionalization | High modularity | Multi-step, lower overall yield |
| Enantioselective Hydrogenation | Excellent ee | Requires expensive catalysts |
| Cyclization | Atom-economical | Limited substrate scope |
Industrial-Scale Considerations
Q & A
Q. What are the key synthetic steps for preparing (S)-2-(2-hydroxy-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester?
- Methodological Answer : The synthesis typically involves:
Protection of the pyrrolidine core : Use tert-butyldimethylsilyl (TBS) or benzyloxycarbonyl (Cbz) groups to protect reactive sites. For example, (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid derivatives are protected using TBSOTf and 2,6-lutidine .
Coupling reactions : Activate intermediates with reagents like BOP-Cl or HATU. For instance, coupling SEM-protected alcohols with carboxylic acids under BOP-Cl yields esters (95% efficiency) .
Deprotection and final steps : Use tetrabutylammonium fluoride (TBAF) to remove SEM groups, followed by hydrolysis with MgBr₂ to isolate the final product .
- Key Tools : NMR for monitoring stereochemistry, HPLC for purity assessment (>95%).
Q. How is the compound characterized to confirm its structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the benzyl ester proton signals appear at δ 5.1–5.3 ppm, while hydroxyethylsulfanyl groups show δ 2.8–3.2 ppm .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity. A retention time of 8.2 min with >98% area under the curve is typical .
- Mass Spectrometry : ESI-MS provides molecular ion confirmation (e.g., [M+H]⁺ at m/z 365.2) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (N95 mask) is required if dust forms .
- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation .
- Waste Disposal : Segregate organic waste and transfer to licensed facilities for incineration .
Advanced Research Questions
Q. How can coupling reaction yields be optimized for intermediates?
- Methodological Answer :
- Reagent Selection : Compare BOP-Cl (95% yield) vs. HATU (80% yield) for amide bond formation. BOP-Cl is superior for sterically hindered substrates .
- Solvent Effects : Dichloromethane (DCM) minimizes side reactions vs. THF, which may hydrolyze activated esters .
- Temperature Control : Reactions at 0–4°C improve selectivity for chiral centers .
Table 1 : Coupling Reagent Comparison
| Reagent | Yield (%) | Side Products | Reference |
|---|---|---|---|
| BOP-Cl | 95 | <2% | |
| HATU | 80 | 5–10% |
Q. How to address stereochemical instability during synthesis?
- Methodological Answer :
- Epimerization Risks : The benzyl ester group may undergo racemization under acidic/basic conditions. Use mild deprotection (e.g., TBAF in THF) to preserve chirality .
- Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol (85:15) to separate epimers. notes that minor HPLC condition adjustments (e.g., pH 6.0 buffer) can resolve co-eluting stereoisomers .
Q. How to resolve contradictory purity data from different purification methods?
- Methodological Answer :
- Method Comparison : Silica gel chromatography may yield 90% purity due to tailing, while preparative HPLC achieves >98%. Cross-validate with orthogonal techniques (e.g., TLC vs. LC-MS) .
- Impurity Profiling : Use high-resolution MS to identify byproducts (e.g., de-esterified derivatives at m/z 279.1) and adjust reaction stoichiometry to minimize them .
Data Contradictions and Solutions
- Stereochemical Stability : reports that epimers may co-elute under standard HPLC conditions. Adjust mobile phase pH or use chiral additives to resolve .
- Yield Variability : Differences in coupling reagent efficiency (BOP-Cl vs. HATU) highlight the need for substrate-specific optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
